molecular formula C14H15NO4 B5945145 N-[3-(2-furyl)propyl]-2,6-dihydroxybenzamide

N-[3-(2-furyl)propyl]-2,6-dihydroxybenzamide

Cat. No.: B5945145
M. Wt: 261.27 g/mol
InChI Key: SQIUCNQQFVGZQB-UHFFFAOYSA-N
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Description

N-[3-(2-furyl)propyl]-2,6-dihydroxybenzamide is an organic compound that features a furan ring attached to a propyl chain, which is further connected to a benzamide structure with two hydroxyl groups at the 2 and 6 positions

Properties

IUPAC Name

N-[3-(furan-2-yl)propyl]-2,6-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-11-6-1-7-12(17)13(11)14(18)15-8-2-4-10-5-3-9-19-10/h1,3,5-7,9,16-17H,2,4,8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIUCNQQFVGZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)NCCCC2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(2-furyl)propyl]-2,6-dihydroxybenzamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized from furfural through acid-catalyzed cyclization.

    Attachment of the propyl chain: The furan ring is then reacted with a propyl halide under basic conditions to form the 3-(2-furyl)propyl intermediate.

    Formation of the benzamide structure: The intermediate is then coupled with 2,6-dihydroxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation to form furan-2,5-dione derivatives.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Its structure suggests it could be explored as a drug candidate for various therapeutic applications.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(2-furyl)propyl]-2,6-dihydroxybenzamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl groups on the benzene ring may facilitate hydrogen bonding with target proteins, while the furan ring could engage in π-π interactions.

Comparison with Similar Compounds

  • N-[3-(2-furyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
  • N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide

Uniqueness: N-[3-(2-furyl)propyl]-2,6-dihydroxybenzamide is unique due to the presence of both the furan ring and the dihydroxybenzamide structure. This combination of functional groups can impart distinct chemical and biological properties, making it a versatile compound for various applications.

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